molecular formula C28H29N3O3 B11124800 2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide

2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11124800
M. Wt: 455.5 g/mol
InChI Key: FAILDTJKOFWKES-UHFFFAOYSA-N
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Description

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butylbenzoyl group, a tetrahydroquinoxalinone core, and a methylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Tert-Butylbenzoyl Group: This step involves the acylation of the tetrahydroquinoxalinone core using tert-butylbenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methylphenylacetamide Moiety: This is typically done through an amide coupling reaction using N-(4-methylphenyl)acetyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

Mechanism of Action

The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE
  • 4-TERT-BUTYLBENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALINE

Uniqueness

2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C28H29N3O3/c1-18-9-15-21(16-10-18)29-25(32)17-24-26(33)30-22-7-5-6-8-23(22)31(24)27(34)19-11-13-20(14-12-19)28(2,3)4/h5-16,24H,17H2,1-4H3,(H,29,32)(H,30,33)

InChI Key

FAILDTJKOFWKES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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